molecular formula C4H8N4O B14745832 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole CAS No. 2937-92-0

2-Aminomethyl-5-methylamino-1,3,4-oxadiazole

Cat. No.: B14745832
CAS No.: 2937-92-0
M. Wt: 128.13 g/mol
InChI Key: KOWTYQYOWJJZRX-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-methylamino-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another method includes the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Aminomethyl-5-methylamino-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Aminomethyl-5-methylamino-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual amino groups allow for versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

2937-92-0

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

2-N,5-N-dimethyl-1,3,4-oxadiazole-2,5-diamine

InChI

InChI=1S/C4H8N4O/c1-5-3-7-8-4(6-2)9-3/h1-2H3,(H,5,7)(H,6,8)

InChI Key

KOWTYQYOWJJZRX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(O1)NC

Origin of Product

United States

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